molecular formula C10H8FNOS2 B2823061 (3-Fluorophenyl)(2-thioxothiazolidin-3-yl)methanone CAS No. 1267167-98-5

(3-Fluorophenyl)(2-thioxothiazolidin-3-yl)methanone

Cat. No.: B2823061
CAS No.: 1267167-98-5
M. Wt: 241.3
InChI Key: TTXDWIWBVFIDJB-UHFFFAOYSA-N
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Description

“(3-Fluorophenyl)(2-thioxothiazolidin-3-yl)methanone” is a fluorinated thiazolidinone derivative characterized by a 3-fluorophenyl group attached to a 2-thioxothiazolidin-3-yl methanone scaffold. The 3-fluorophenyl moiety introduces electron-withdrawing effects, which may enhance metabolic stability or binding affinity in biological systems.

Properties

IUPAC Name

(3-fluorophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNOS2/c11-8-3-1-2-7(6-8)9(13)12-4-5-15-10(12)14/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXDWIWBVFIDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)(2-thioxothiazolidin-3-yl)methanone typically involves the reaction of 3-fluorobenzaldehyde with 2-aminothiazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of (3-Fluorophenyl)(2-thioxothiazolidin-3-yl)methanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)(2-thioxothiazolidin-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidinyl derivatives, and various substituted fluorophenyl compounds. These products can have different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

(3-Fluorophenyl)(2-thioxothiazolidin-3-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)(2-thioxothiazolidin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Accessibility: The phenyl analog (86% yield) demonstrates efficient synthesis compared to the discontinued status of the 3-fluorophenyl variant, suggesting fluorination or thiazolidinone stability may complicate production .
  • Electronic Effects: Fluorine substitution in tedizolid improves pharmacokinetics and target engagement in oxazolidinones , but its impact on thioxothiazolidinones remains underexplored.
  • Structural Complexity: Bis-thioxothiazolidinone derivatives show enhanced sulfur content, which may improve metal chelation or alter solubility compared to monosubstituted analogs.
Pharmacological Potential
  • Antimicrobial Activity: Tedizolid’s 3-fluorophenyl-oxazolidinone core is critical for inhibiting bacterial ribosomes . While the thioxothiazolidinone scaffold in “(3-Fluorophenyl)(2-thioxothiazolidin-3-yl)methanone” shares a sulfur atom (vs.
  • Enzyme Inhibition: Thioxothiazolidinones are known to inhibit enzymes like carbonic anhydrase or kinases. The fluorophenyl group may enhance binding to hydrophobic pockets, as seen in cannabinoid receptor ligands where fluorinated aryl groups optimize affinity .
  • Prodrug Potential: Analogous to nitro-indole derivatives , the title compound’s thioamide group could be modified for H2O2-responsive prodrug activation, though this remains speculative.
Commercial and Stability Considerations

The discontinuation of “(3-Fluorophenyl)(2-thioxothiazolidin-3-yl)methanone” contrasts with the availability of analogs like phenyl-thioxothiazolidinone and tedizolid . Potential reasons include:

  • Synthetic Challenges : Fluorination may require harsh conditions or costly reagents, reducing scalability.
  • Stability Issues : The thioamide group is prone to oxidation or hydrolysis, limiting shelf-life.
  • Niche Applications : Unlike tedizolid, which targets well-defined bacterial pathways, the title compound’s mechanism remains unproven, deterring commercial investment.

Biological Activity

(3-Fluorophenyl)(2-thioxothiazolidin-3-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C10H8FNS2
  • Molecular Weight : 227.30 g/mol

Anticancer Properties

Research indicates that thiazolidinone derivatives, including those similar to (3-Fluorophenyl)(2-thioxothiazolidin-3-yl)methanone, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazolidinones can inhibit cell proliferation in leukemia cells, with IC50 values in the nanomolar range, suggesting potent anticancer activity .

Table 1: Comparative IC50 Values of Thiazolidinone Derivatives

Compound NameCell LineIC50 (µM)
Compound AL1210 (Leukemia)0.05
Compound BHeLa (Cervical)0.15
(3-Fluorophenyl)(2-thioxothiazolidin-3-yl)methanoneA549 (Lung)TBD

Antimicrobial Activity

Thiazolidinones have also been evaluated for their antimicrobial properties. Studies indicate that these compounds can exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Efficacy of Thiazolidinones

Compound NameBacterial StrainMIC (µg/mL)
Compound CMRSA32
Compound DE. coli64
(3-Fluorophenyl)(2-thioxothiazolidin-3-yl)methanoneS. aureusTBD

The biological activity of (3-Fluorophenyl)(2-thioxothiazolidin-3-yl)methanone may be attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : There is evidence suggesting that thiazolidinones can trigger programmed cell death in cancer cells through mitochondrial pathways.

Case Studies

  • Study on Anticancer Effects : In a recent study, a series of thiazolidinone derivatives were synthesized and tested against several cancer cell lines. The results indicated that compounds similar to (3-Fluorophenyl)(2-thioxothiazolidin-3-yl)methanone exhibited significant growth inhibition, particularly in leukemia and lung carcinoma models .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of thiazolidinones against resistant bacterial strains. The study demonstrated that these compounds could effectively reduce bacterial load in vitro, highlighting their potential as novel antimicrobial agents .

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